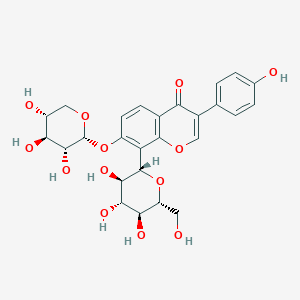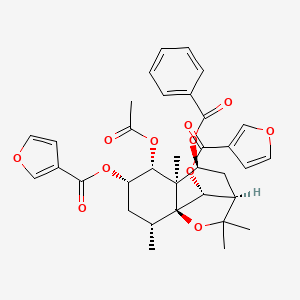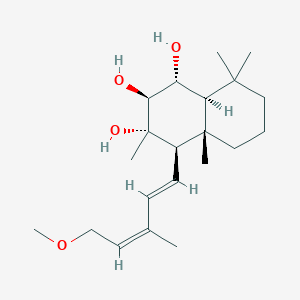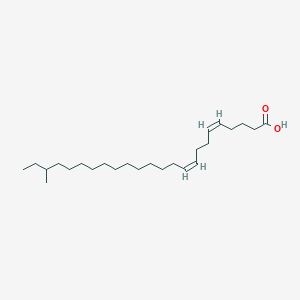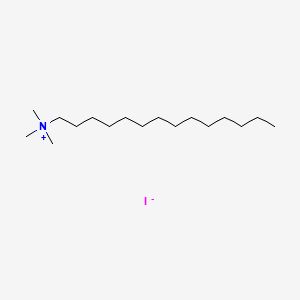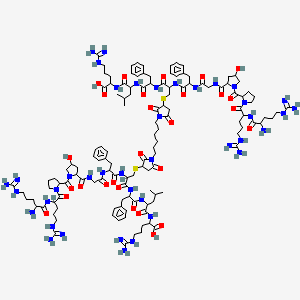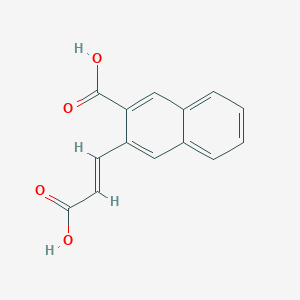
3-(2-Carboxyvinyl)naphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Carboxyvinyl)naphthalene-2-carboxylic acid is a naphthoic acid.
Wissenschaftliche Forschungsanwendungen
Labelling Agent in Chromatography
Yasaka et al. (1990) discussed the use of a derivative of naphthalene carboxylic acid as a labelling agent for carboxylic acids in liquid chromatography, enabling ultraviolet and fluorescent detection. This application is significant for analytical chemistry, especially in detecting trace amounts of carboxylic acids in biological samples like mouse brain (Yasaka et al., 1990).
Biodegradation of Polycyclic Aromatic Hydrocarbons
Zhang, Sullivan, and Young (2004) identified carboxylated naphthalene derivatives as intermediates in the biodegradation pathway of polycyclic aromatic hydrocarbons (PAHs), a class of environmental contaminants. This research suggests that naphthalene carboxylic acids play a role in the microbial breakdown of PAHs (Zhang, Sullivan, & Young, 2004).
Synthesis of Pharmaceutical Intermediates
Ashworth et al. (2003) described a new synthesis route for 3-Cyano-1-naphthalenecarboxylic acid, an intermediate in the manufacture of tachykinin receptor antagonists. This highlights the role of naphthalene carboxylic acids in pharmaceutical synthesis (Ashworth et al., 2003).
Environmental Remediation
Meckenstock et al. (2000) researched anaerobic naphthalene degradation, emphasizing the significance of naphthalene carboxylic acids in environmental remediation, particularly in the breakdown of complex hydrocarbons (Meckenstock et al., 2000).
Organic Chemistry and Enzyme Inhibition
Baston, Salem, and Hartmann (2002) synthesized novel naphthalene carboxylic acids and evaluated their role as enzyme inhibitors. This research showcases the potential of naphthalene carboxylic acids in enzyme-related studies (Baston, Salem, & Hartmann, 2002).
Coordination Chemistry and Luminescence
Zhao et al. (2020) explored the use of naphthalene carboxylic acids in coordination polymers, demonstrating their application in luminescence and the removal of environmental contaminants. This illustrates the diverse applications of naphthalene carboxylic acids in both chemistry and environmental sciences (Zhao et al., 2020).
Eigenschaften
Produktname |
3-(2-Carboxyvinyl)naphthalene-2-carboxylic acid |
|---|---|
Molekularformel |
C14H10O4 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
3-[(E)-2-carboxyethenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H10O4/c15-13(16)6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(17)18/h1-8H,(H,15,16)(H,17,18)/b6-5+ |
InChI-Schlüssel |
BWVRZRDHGKPOON-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C(=CC2=C1)/C=C/C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



